molecular formula C13H16N2 B2740329 2-methyl-3-pyrrolidin-3-yl-1H-indole CAS No. 1218928-83-6

2-methyl-3-pyrrolidin-3-yl-1H-indole

Cat. No.: B2740329
CAS No.: 1218928-83-6
M. Wt: 200.285
InChI Key: UCFHKXKCSMHQFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-pyrrolidin-3-yl-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a pyrrolidine ring attached to the indole core, making it a unique structure with potential biological activities.

Scientific Research Applications

2-methyl-3-pyrrolidin-3-yl-1H-indole has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-pyrrolidin-3-yl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . For the specific synthesis of this compound, the starting materials would include a suitable pyrrolidine derivative and a methyl-substituted phenylhydrazine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-pyrrolidin-3-yl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at the 2 or 3 positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.

Uniqueness

2-methyl-3-pyrrolidin-3-yl-1H-indole is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

2-methyl-3-pyrrolidin-3-yl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-13(10-6-7-14-8-10)11-4-2-3-5-12(11)15-9/h2-5,10,14-15H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFHKXKCSMHQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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